

Application Notes and Protocols: Manufacturing and Quality Control of CT041 CAR T-Cells

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CT041 is an autologous chimeric antigen receptor (CAR) T-cell therapy targeting Claudin18.2 (CLDN18.2), a tight junction protein aberrantly expressed on the surface of various solid tumors, including gastric and pancreatic cancers. These application notes provide a comprehensive overview of the manufacturing process and essential quality control assays for the CT041 product. Detailed protocols for key analytical methods are included to guide researchers and professionals in the development and evaluation of this promising immunotherapy.

CT041 CAR Construct

The CT041 CAR is a second-generation design featuring a humanized anti-CLDN18.2 single-chain variable fragment (scFv) for antigen recognition. This is linked to a CD8 α hinge and a CD28 transmembrane domain. The intracellular signaling portion comprises a CD28 costimulatory domain and a CD3 ζ activation domain, which are critical for robust T-cell activation and anti-tumor efficacy.

Manufacturing of CT041 CAR T-Cells

The manufacturing of CT041 follows a standardized process for autologous CAR T-cell production, ensuring a sterile, consistent, and potent final product. The process begins with the



collection of a patient's own T-cells and concludes with the cryopreserved CT041 product ready for infusion.

Manufacturing Workflow

The overall manufacturing process can be visualized as a multi-step workflow, starting from patient apheresis to the final cryopreserved product.



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Caption: CT041 Manufacturing Workflow

Quality Control of CT041 CAR T-Cells

A series of in-process and final product quality control (QC) tests are performed to ensure the identity, purity, potency, and safety of CT041.

Key Quality Control Assays



Parameter	Assay	Purpose
Identity	Flow Cytometry	Confirms the presence of T-cells (CD3+) and CAR expression.
Purity	Flow Cytometry	Determines the percentage of CAR-positive T-cells in the final product.
Potency	Cytotoxicity Assay	Measures the ability of CT041 cells to kill CLDN18.2-positive target cells.
Cytokine Release Assay	Quantifies the release of key cytokines upon antigenspecific stimulation.	
Viability	Trypan Blue Exclusion or Automated Cell Counter	Determines the percentage of live cells in the final product.
Safety	Sterility Testing	Ensures the absence of bacterial and fungal contamination.
Mycoplasma Testing	Detects the presence of mycoplasma contamination.	
Endotoxin Testing	Measures the level of bacterial endotoxins.	-
Vector Copy Number (VCN)	Quantifies the average number of viral vector copies per cell.	

CT041 Final Product Specifications

The following table summarizes representative data for the final CT041 product characteristics based on clinical trial information.[1]



Characteristic	Specification
Total T-cells (CD3+)	94.6%
CD4+ Helper T-cells	34.5%
CD8+ Cytotoxic T-cells	62.9%
CAR-positive T-cells	26.7%
Viability	>80%

Experimental ProtocolsCAR Transduction Efficiency by Flow Cytometry

Objective: To determine the percentage of T-cells successfully transduced to express the anti-CLDN18.2 CAR on their surface.

Materials:

- CT041 cell product
- FACS buffer (PBS + 2% FBS)
- Fluorochrome-conjugated antibodies:
 - o Anti-CD3
 - o Anti-CD4
 - o Anti-CD8
 - CLDN18.2 protein-biotin conjugate followed by Streptavidin-PE (or a specific anti-scFv antibody)
- Viability dye (e.g., 7-AAD)
- · Flow cytometer



Protocol:

- Adjust the CT041 cell suspension to a concentration of 1 x 10⁶ cells/mL in FACS buffer.
- Add 100 μL of the cell suspension to a FACS tube.
- Add the viability dye according to the manufacturer's instructions and incubate.
- Add the pre-titrated fluorescently labeled antibodies against CD3, CD4, and CD8.
- For CAR detection, add the biotinylated CLDN18.2 protein and incubate for 20-30 minutes at 4°C.
- · Wash the cells with FACS buffer.
- Add streptavidin-PE and incubate for 20-30 minutes at 4°C in the dark.
- · Wash the cells twice with FACS buffer.
- Resuspend the cells in 300-500 μL of FACS buffer.
- Acquire the samples on a flow cytometer.
- Gating Strategy:
 - Gate on single cells using FSC-A vs FSC-H.
 - Gate on live cells using the viability dye.
 - From the live cell population, gate on T-cells (CD3+).
 - Within the CD3+ population, quantify the percentage of CAR-positive cells (PE+).
 - Further phenotype the CAR+ and CAR- populations for CD4 and CD8 expression.

In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)



Objective: To assess the cytotoxic potential of CT041 CAR T-cells against a CLDN18.2-expressing target cell line.

Materials:

- CT041 effector cells
- CLDN18.2-positive target cells (e.g., NCI-N87 human gastric carcinoma cell line)
- CLDN18.2-negative control cells
- Chromium-51 (⁵¹Cr)
- Complete RPMI-1640 medium
- 96-well U-bottom plate
- Gamma counter

Protocol:

- Target Cell Labeling:
 - Resuspend 1 x 10⁶ target cells in 100 μL of medium.
 - Add 100 μCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
 - Wash the labeled cells three times with medium to remove excess 51Cr.
 - Resuspend the cells at 1 x 10⁵ cells/mL.
- Assay Setup (in triplicate):
 - Plate 100 μL of labeled target cells (10,000 cells/well) into a 96-well plate.
 - Prepare serial dilutions of CT041 effector cells to achieve various Effector: Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
 - Add 100 μL of the effector cell suspensions to the respective wells.



- Spontaneous Release Control: Add 100 μL of medium only to target cells.
- Maximum Release Control: Add 100 μL of 2% Triton X-100 to target cells.
- Incubate the plate for 4 hours at 37°C.
- Centrifuge the plate at 500 x g for 5 minutes.
- Carefully transfer 100 μL of the supernatant from each well to a new plate or tubes compatible with the gamma counter.
- Measure the radioactivity (counts per minute, CPM) in the supernatant.
- Calculation:
 - % Specific Lysis = [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)] x 100

Cytokine Release Assay (ELISA/Multiplex)

Objective: To quantify the secretion of key cytokines by CT041 cells upon co-culture with CLDN18.2-positive target cells.

Materials:

- CT041 effector cells
- CLDN18.2-positive target cells
- 24-well tissue culture plate
- Complete RPMI-1640 medium
- ELISA or Multiplex bead-based immunoassay kits for:
 - Interferon-gamma (IFN-y)
 - Tumor Necrosis Factor-alpha (TNF-α)



- Interleukin-2 (IL-2)
- Interleukin-6 (IL-6)
- Interleukin-10 (IL-10)
- Plate reader or flow cytometer for multiplex assays

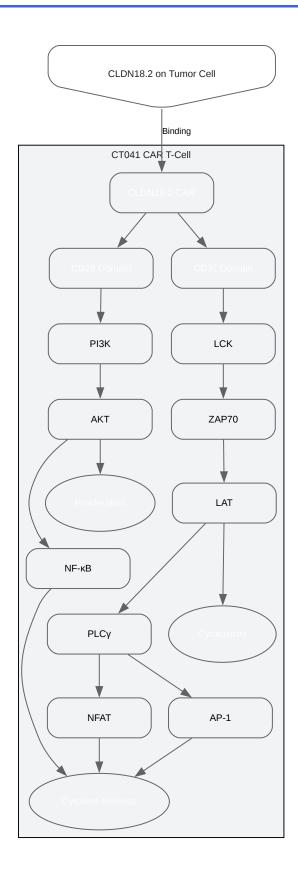
Protocol:

- Plate 1 x 10⁵ CLDN18.2-positive target cells per well in a 24-well plate and allow them to adhere overnight if necessary.
- Add 1 x 10⁶ CT041 effector cells to the wells (E:T ratio of 10:1).
- As a negative control, co-culture CT041 cells with CLDN18.2-negative target cells or culture CT041 cells alone.
- Incubate for 24 hours at 37°C.
- Centrifuge the plate and collect the supernatant.
- Perform the ELISA or multiplex assay on the supernatant according to the manufacturer's instructions to determine the concentration of each cytokine.

CT041 Signaling Pathway and Quality Control Logic

The following diagrams illustrate the intracellular signaling cascade initiated upon CT041 engagement with CLDN18.2 and the logical workflow of quality control testing.

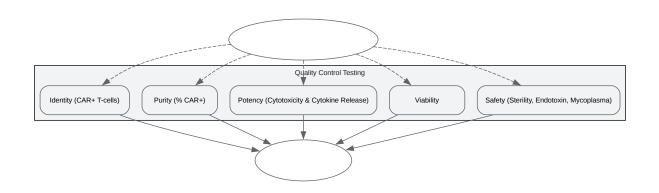




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Caption: CT041 Intracellular Signaling Pathway





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Caption: CT041 Quality Control Workflow

Clinical Trial Data Summary

The following tables summarize key efficacy and safety data from clinical trials of CT041 in patients with CLDN18.2-positive gastrointestinal cancers.

Efficacy of CT041 (Phase 1/2 Trials)[2][3][4][5][6][7][8]

Endpoint	All Patients (N=98)	Gastric Cancer (GC) Patients
Overall Response Rate (ORR)	37.8% - 48.6%	57.1% - 57.4%
Disease Control Rate (DCR)	73.0% - 75.5%	75.0% - 83.0%
Median Progression-Free Survival (PFS)	4.4 months	5.8 months
Median Overall Survival (OS)	8.4 months	9.7 months

Safety Profile of CT041[2][3][4][5][6]



Adverse Event	Incidence	Severity
Cytokine Release Syndrome (CRS)	94.6% - 96.9%	Predominantly Grade 1-2
Neurotoxicity (ICANS)	0%	No instances reported
Grade ≥3 Hematologic Toxicity	100%	Related to lymphodepletion
Treatment-Related Deaths	0%	None reported

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References

- 1. Metastatic gastric cancer target lesion complete response with Claudin18.2-CAR T cells -PMC [pmc.ncbi.nlm.nih.gov]
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